

CAS number 53636-65-0 properties and safety information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylpyridine-2,3-dicarboxylic acid**

Cat. No.: **B1316946**

[Get Quote](#)

An In-depth Technical Guide to **5-Methylpyridine-2,3-dicarboxylic acid** (CAS Number: 53636-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for **5-Methylpyridine-2,3-dicarboxylic acid**, a key intermediate in the synthesis of various agrochemicals.

Chemical and Physical Properties

5-Methylpyridine-2,3-dicarboxylic acid is a white crystalline solid organic compound. It is soluble in water and ethanol. This compound acts as a ligand for alkali metal ions.

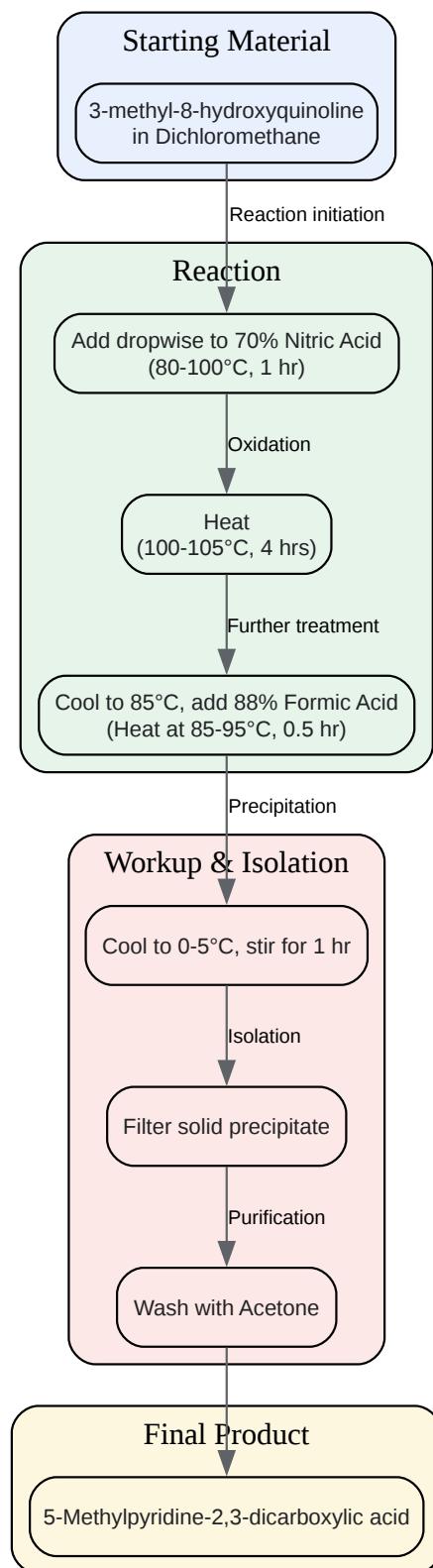
Table 1: Physicochemical Properties of **5-Methylpyridine-2,3-dicarboxylic acid**

Property	Value	Source
CAS Number	53636-65-0	[1]
Molecular Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Boiling Point	436.2 °C	
SMILES String	CC1=CC(=C(N=C1)C(=O)O)C(=O)O	
Appearance	White crystalline solid	
Solubility	Soluble in water and ethanol	

Synthesis and Experimental Protocols

The synthesis of **5-Methylpyridine-2,3-dicarboxylic acid** can be achieved through the oxidation of 3-methyl-8-hydroxyquinoline. Two primary methods are described in the literature, one utilizing nitric acid and the other employing hydrogen peroxide.

Synthesis via Nitric Acid Oxidation


A common laboratory-scale synthesis involves the strong oxidation of 3-methyl-8-hydroxyquinoline with nitric acid.[\[1\]](#)

Experimental Protocol:

- Dissolve 15.9 g (0.10 mol) of 3-methyl-8-hydroxyquinoline in dichloromethane.
- Slowly add the solution dropwise to 126 g (1.8 mol) of 70% nitric acid at a temperature of 80°C to 100°C over a 1-hour period with continuous stirring. The gases generated during the reaction should be scrubbed and vented.
- Heat the reaction mixture at 100°C to 105°C for 4 hours.
- After cooling to 85°C, treat the reaction mixture with 88% formic acid for 20 minutes and continue heating at 85°C to 95°C for an additional 30 minutes.

- Cool the reaction solution to 0-5°C and stir for 1 hour.
- Filter the resulting solid precipitate.
- Wash the solid with acetone and dry to yield 5-methyl-2,3-pyridinedicarboxylic acid. This method reports a yield of 58.6% with a purity of 97.4% as determined by HPLC.[1]

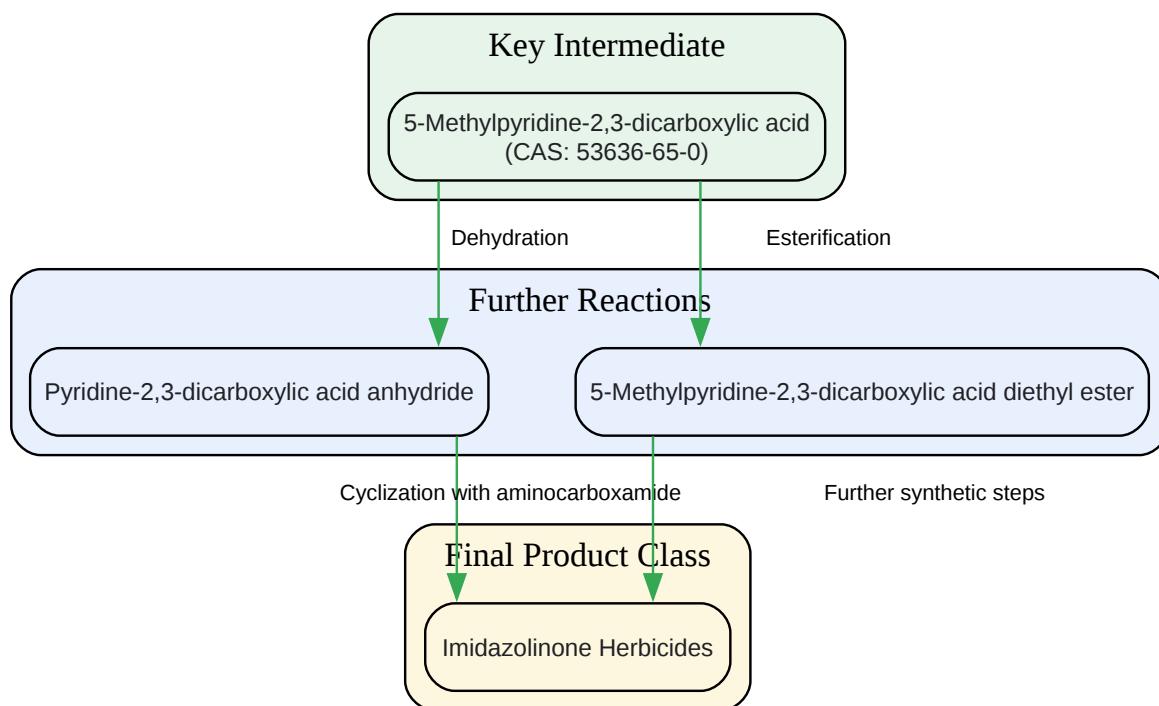
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methylpyridine-2,3-dicarboxylic acid**.

Synthesis via Hydrogen Peroxide Oxidation

An alternative patented method describes the use of hydrogen peroxide for the oxidation of 3-methyl-8-hydroxyquinoline hydrochloride.[\[2\]](#)


Experimental Protocol:

- Prepare a stirred mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols).
- Add 30% w/w hydrogen peroxide (92.7g, 0.818 mols) to the mixture over a 1.5-hour period while maintaining the temperature at 75°C to 80°C.
- Hold the reaction solution at 75°C to 80°C for two hours.
- Heat the mixture at 90°C to 95°C for one hour.
- Cool the reaction mixture to 35°C.
- Add hydrochloric acid until a pH of 1.6 to 1.8 is achieved to precipitate the product.
- The resulting slurry is stirred for one hour at 20°C, filtered, washed with water, and air-dried to yield the product.[\[2\]](#)

Applications in Agrochemical Synthesis

5-Methylpyridine-2,3-dicarboxylic acid is a crucial intermediate in the agrochemical industry, primarily for the synthesis of imidazolinone herbicides.[\[1\]](#) Its diethyl ester derivative is also a key building block for various pesticides.[\[3\]](#) The pyridine ring and carboxylic acid functionalities provide a versatile scaffold for creating molecules with specific biological activities.

Role as an Intermediate in Herbicide Synthesis

[Click to download full resolution via product page](#)

Caption: Role of **5-Methylpyridine-2,3-dicarboxylic acid** in herbicide synthesis.

Safety and Handling

While a comprehensive toxicological profile for **5-Methylpyridine-2,3-dicarboxylic acid** is not readily available, general safety precautions for handling chemical intermediates should be observed.

Table 2: Known Safety Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a cool, dry place away from incompatible materials.

First Aid Measures:

- If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Reactivity

The dicarboxylic acid functionality of **5-Methylpyridine-2,3-dicarboxylic acid** allows for a range of chemical transformations. It can undergo dehydration to form the corresponding anhydride, which is a reactive intermediate for the synthesis of imides and amides. The carboxylic acid groups can also be esterified to produce diesters, which are also valuable synthetic intermediates. The reactivity of the related 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles has been studied, indicating its utility in forming diverse heterocyclic structures.

Conclusion

5-Methylpyridine-2,3-dicarboxylic acid is a significant chemical intermediate with well-established synthetic routes and a primary application in the agrochemical sector. Its chemical properties and reactivity make it a versatile building block for the production of imidazolinone herbicides and other complex organic molecules. Researchers and professionals working with this compound should adhere to standard laboratory safety practices, noting the available hazard information while recognizing the absence of a complete toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylpyridine-2,3-dicarboxylic acid | 53636-65-0 [chemicalbook.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [CAS number 53636-65-0 properties and safety information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316946#cas-number-53636-65-0-properties-and-safety-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com